molecular formula C12H15BrO B1600207 1-Bromo-4-(cyclohexyloxy)benzene CAS No. 30752-31-9

1-Bromo-4-(cyclohexyloxy)benzene

Cat. No.: B1600207
CAS No.: 30752-31-9
M. Wt: 255.15 g/mol
InChI Key: YFUDIBSZKPCLQH-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexyloxy)benzene: is an organic compound with the molecular formula C12H15BrO . It is a brominated aromatic ether, where a bromine atom is substituted at the para position of a benzene ring, and a cyclohexyloxy group is attached to the same ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclohexyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(cyclohexyloxy)benzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclohexyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclohexyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different biological or chemical properties. The cyclohexyloxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-4-(heptadecafluorooctyl)benzene
  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-Bromo-4-(trimethylsilyl)benzene
  • 1-Bromo-4-(4-nitrophenoxy)benzene

Comparison: 1-Bromo-4-(cyclohexyloxy)benzene is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to its analogs with different substituents. For example, the trifluoromethoxy and heptadecafluorooctyl derivatives exhibit different reactivity patterns due to the electron-withdrawing nature of the fluorine atoms .

Properties

IUPAC Name

1-bromo-4-cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDIBSZKPCLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456700
Record name 1-bromo-4-cyclohexyloxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30752-31-9
Record name 1-Bromo-4-(cyclohexyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30752-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-cyclohexyloxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 1-bromo-4-iodo-benzene, (1.00 g, 3.53 mmol), o-phenanthroline (255 mg, 1.41 mmol) and cyclohexanol (1.770 g, 17.67 mmol) in toluene (1.500 mL) was added copper(I) iodide (135 mg, 0.707 mmol) and Cs2CO3 (2.879 g, 8.837 mmol). The resulting mixture was then stirred at 120° C. in a sealed tube for 15 hours. The solvent was then removed under reduced pressure and the product was purified by flash chromatography (eluted by hexane). 1H NMR (400 MHz, MeOD) δ1.32-1.65 (m, 6H), 1.77-1.86 (m, 2H), 1.94-2.03 (m, 2H), 4.24-4.37 (m, 1H), 6.81-6.90 (m, 2H), 7.36-7.41 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
2.879 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
135 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Boron trifluoride etherate (5.83 mL) was added to a mixture of 4-bromophenol (39.8 g) and cyclohexene (187 mL) in toluene (160 mL) to form bright orange-red solution. The mixture was stirred at 40° C. under nitrogen for 5 hr. The mixture was quenched with 2N NaOH aq. (40 mL) and water at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with hexane) to give the title compound (46.3 g) as pale yellow oil.
Quantity
5.83 mL
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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